molecular formula C13H12BrNO2S B13890631 5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide

5-bromo-N-(3-methoxybenzyl)-2-thiophenecarboxamide

Cat. No.: B13890631
M. Wt: 326.21 g/mol
InChI Key: VEGIPASENKIQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and the subsequent reaction with an amine derivative to form the carboxamide . Industrial production methods may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain kinases or enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

  • 2-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
  • 5-chloro-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
  • 5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide

These compounds share similar structural features but may exhibit different chemical reactivity and biological activities. The presence of different substituents on the thiophene ring can influence the compound’s properties and applications .

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

5-bromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12BrNO2S/c1-17-10-4-2-3-9(7-10)8-15-13(16)11-5-6-12(14)18-11/h2-7H,8H2,1H3,(H,15,16)

InChI Key

VEGIPASENKIQJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.